1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol
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Overview
Description
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol is a complex organic compound with a molecular formula of C11H16F2N2O2. This compound features a cyclohexane ring substituted with a difluoroethyl group and an oxadiazole moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. The final step involves the attachment of the cyclohexane ring under controlled conditions to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxadiazole ring to amines or other reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .
Scientific Research Applications
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxadiazole ring may contribute to its stability and reactivity . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride: This compound shares the oxadiazole and difluoroethyl groups but differs in the presence of a methanamine group instead of a cyclohexane ring.
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexane: Similar structure but lacks the hydroxyl group on the cyclohexane ring.
Uniqueness
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol is unique due to the combination of its difluoroethyl group, oxadiazole ring, and cyclohexane ring with a hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C12H18F2N2O2 |
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Molecular Weight |
260.28 g/mol |
IUPAC Name |
1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C12H18F2N2O2/c1-8-4-3-5-12(17,6-8)7-9-15-10(16-18-9)11(2,13)14/h8,17H,3-7H2,1-2H3 |
InChI Key |
KMKOJGQOHKVMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CC2=NC(=NO2)C(C)(F)F)O |
Origin of Product |
United States |
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